2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring fused with a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, which is then subjected to cyclization with thiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Common in modifying the thiazole ring or the naphthalene moiety to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid include:
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydro-2-naphthoyl-Coenzyme A
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines .
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring with a naphthalene derivative. This structure imparts specific chemical and physical properties that make it particularly valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance .
Properties
Molecular Formula |
C14H11NO3S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c16-12-3-1-2-8-4-5-9(6-10(8)12)13-15-11(7-19-13)14(17)18/h4-7H,1-3H2,(H,17,18) |
InChI Key |
MEBSABYSLKYSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=CS3)C(=O)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.